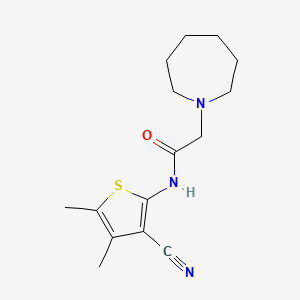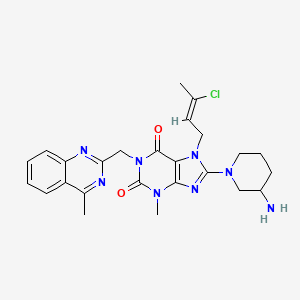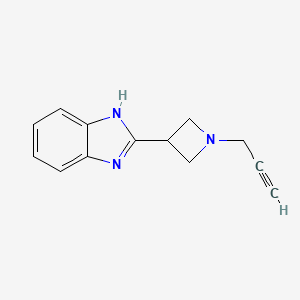
2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole, also known as PPAZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole is not fully understood. However, it has been suggested that 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole exerts its effects through the inhibition of various enzymes and signaling pathways. 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. In addition, 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been found to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been found to exhibit various biochemical and physiological effects. 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use as an anti-inflammatory agent. In addition, 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been found to induce apoptosis in cancer cells, indicating its potential use as an anti-cancer agent. Furthermore, 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been shown to inhibit the replication of viruses such as HIV-1 and HCV, suggesting its potential use as an anti-viral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has several advantages for lab experiments. It is readily available and can be synthesized using a simple and efficient method. In addition, 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been found to exhibit high purity and good yields. However, there are also some limitations to using 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole in lab experiments. 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been found to exhibit low solubility in aqueous solutions, which may limit its use in certain experiments. Furthermore, the exact mechanism of action of 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole. One potential direction is the development of new anti-inflammatory drugs based on 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole. Another potential direction is the development of new anti-cancer drugs based on 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole. Furthermore, the potential use of 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole as an anti-viral agent warrants further investigation. Additionally, the exact mechanism of action of 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole needs to be further elucidated to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole involves the reaction between 2-aminobenzimidazole and propargyl bromide in the presence of sodium hydride. The resulting product is then treated with azetidine in the presence of triethylamine to yield 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole. This method has been reported to yield high purity and good yields of 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole.
Aplicaciones Científicas De Investigación
2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for the treatment of inflammatory diseases. In addition, 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been found to induce apoptosis in cancer cells, suggesting its potential use as an anti-cancer agent. Furthermore, 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been shown to inhibit the replication of viruses such as HIV-1 and HCV, making it a promising candidate for the development of new anti-viral drugs.
Propiedades
IUPAC Name |
2-(1-prop-2-ynylazetidin-3-yl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-2-7-16-8-10(9-16)13-14-11-5-3-4-6-12(11)15-13/h1,3-6,10H,7-9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATFYKZAUGMRPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CC(C1)C2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2368991.png)
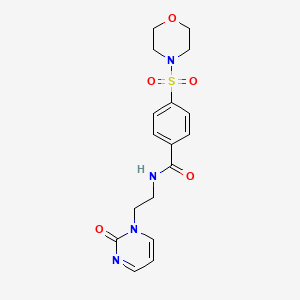
![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2368993.png)
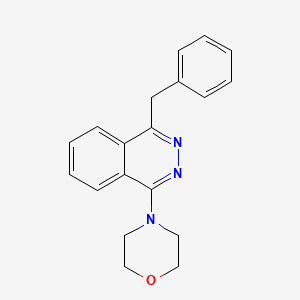
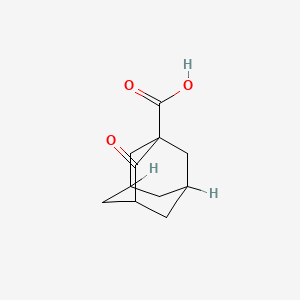
![4-[(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methyl]benzoic acid](/img/structure/B2368999.png)
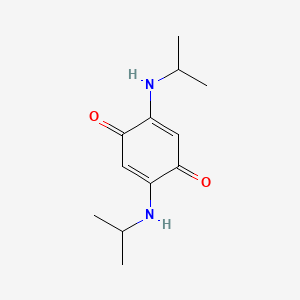
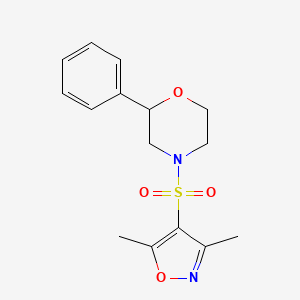
![Butyl[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B2369004.png)
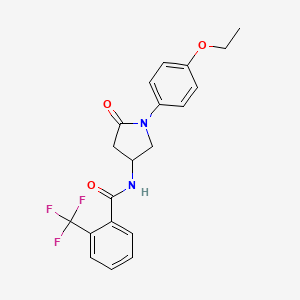
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2369009.png)
